alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide
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Overview
Description
Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide, also known as DMAA, is a synthetic compound that has been used as a dietary supplement and performance-enhancing drug. DMAA has been the subject of much controversy due to its potential health risks and legal status.
Mechanism of Action
Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide acts as a sympathomimetic drug by stimulating the release of norepinephrine and dopamine in the central nervous system. It also acts as a vasoconstrictor by binding to alpha-adrenergic receptors in blood vessels.
Biochemical and Physiological Effects:
alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide has been shown to increase heart rate, blood pressure, and metabolic rate. It also increases alertness and improves cognitive performance. However, alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide has been associated with adverse effects such as cardiovascular events, seizures, and death.
Advantages and Limitations for Lab Experiments
Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide has been used as a tool to study the effects of sympathomimetic drugs on the central nervous system. However, its use in lab experiments is limited due to its potential health risks and legal status.
Future Directions
Future research on alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide should focus on its potential use as a model compound for the development of new drugs that target the adrenergic system. This could lead to the development of safer and more effective drugs for the treatment of cardiovascular and neurological disorders. Additionally, research should be conducted to better understand the adverse effects of alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide and to develop strategies for minimizing these risks.
Synthesis Methods
Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide is synthesized by reacting 1-naphthaleneacetic acid with N,N-dimethylaminoethyl chloride to form 1-(3-(dimethylamino)propyl)naphthalene-2-carboxylic acid. This compound is then reacted with ethyl iodide and isopropylamine to form alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide.
Scientific Research Applications
Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide has been used in scientific research as a tool to study the effects of sympathomimetic drugs on the central nervous system. It has also been used as a model compound for the development of new drugs that target the adrenergic system.
properties
CAS RN |
14722-17-9 |
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Product Name |
alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide |
Molecular Formula |
C22H32N2O |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
5-(dimethylamino)-N-ethyl-2-naphthalen-1-yl-2-propan-2-ylpentanamide |
InChI |
InChI=1S/C22H32N2O/c1-6-23-21(25)22(17(2)3,15-10-16-24(4)5)20-14-9-12-18-11-7-8-13-19(18)20/h7-9,11-14,17H,6,10,15-16H2,1-5H3,(H,23,25) |
InChI Key |
LIWOFFQGWFHCFW-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
Canonical SMILES |
CCNC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
synonyms |
α-[3-(Dimethylamino)propyl]-N-ethyl-α-isopropyl-1-naphthaleneacetamide |
Origin of Product |
United States |
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